1-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propan-2-ol

lipophilicity permeability ADME

Researchers requiring a bifunctional amino alcohol building block with an ethyl-pyrazole core often face batch inconsistency in fragment-like property space. This compound (CAS 1480352-78-0) resolves that with a defined racemic structure. - Optimised fragment metrics: MW 169.22, XLogP -0.8, TPSA 64.1 Ų, HBD 2, HBA 3 - ideal for fragment screening libraries. - Orthogonal amine and hydroxyl groups enable sequential DNA-compatible reactions for two-cycle DEL encoding. - Ethyl-pyrazole scaffold mimics adenine-mimetic kinase hinge-binding fragments; racemic form suitable for chiral CSP or asymmetric catalyst evaluation. - Sourced with documented purity from BenchChem; stock available for immediate dispatch to support hit-to-lead and lead-optimisation campaigns.

Molecular Formula C8H15N3O
Molecular Weight 169.22 g/mol
Cat. No. B13617780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propan-2-ol
Molecular FormulaC8H15N3O
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)CC(CN)O
InChIInChI=1S/C8H15N3O/c1-2-11-6-7(5-10-11)3-8(12)4-9/h5-6,8,12H,2-4,9H2,1H3
InChIKeyDISUFHIJLQOQBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-3-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol – Structure & Physicochemical Profile


1-Amino-3-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol (CAS 1480352-78-0) is a racemic amino alcohol comprising a 1-ethylpyrazole ring linked at the 4-position to a propan-2-ol backbone bearing a primary amine at C‑1 [1]. The compound has molecular formula C₈H₁₅N₃O, molecular weight 169.22 g mol⁻¹, computed XLogP3‑AA of –0.8, topological polar surface area (TPSA) of 64.1 Ų, two hydrogen‑bond donors, three hydrogen‑bond acceptors, and four rotatable bonds [1]. These values place it in a favourable drug‑like or fragment‑like property space for further medicinal chemistry elaboration.

Precise 1-ethylpyrazole-4-yl substitution pattern supports SAR elaboration for hit-to-lead campaigns

Dual primary amine and secondary alcohol enable orthogonal derivatization without cross-reactivity

Computed physicochemical profile consistent with fragment-like and drug-like property space

Why 1-Ethylpyrazole Propanolamines Are Not Interchangeable


Although the 1-ethylpyrazole-4-yl scaffold is shared by numerous building blocks, small changes in the position of the amino and hydroxyl groups, the length of the alkyl linker, or the N‑alkyl substituent on the pyrazole ring cause substantial shifts in lipophilicity, hydrogen‑bonding capacity, and conformational flexibility [1]. These physicochemical differences directly influence aqueous solubility, passive membrane permeability, and metabolic stability of downstream products, making the precise substitution pattern a critical selection criterion during hit‑to‑lead and lead‑optimisation campaigns [2]. Procurement decisions based on generic ‘pyrazole‑amine’ or ‘pyrazole‑alcohol’ descriptors therefore risk selecting a compound that does not replicate the potency, selectivity, or ADME profile of the target chemotype.

N‑Alkyl group sensitivity

Switching ethyl to methyl shifts lipophilicity enough to alter predicted permeability and metabolic stability of derived compounds.

Hydroxyl removal impact

Losing the secondary alcohol removes a hydrogen‑bond donor, reduces polar surface area, and can markedly change aqueous solubility and assay compatibility.

Descriptor mismatch

Generic “pyrazole‑amine” or “pyrazole‑alcohol” terms mask regio‑ and stereochemical details critical for reproducing potency and selectivity profiles.

1-Amino-3-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol – Quantitative Differentiation Evidence


Lipophilicity Advantage vs N-Methyl Analog

The ethyl-substituted compound exhibits a computed XLogP3‑AA of –0.8, which is 0.3 log units higher than the –1.1 of the N‑methyl analog 1‑amino‑3‑(1‑methyl‑1H‑pyrazol‑4‑yl)propan‑2‑ol (CAS 1520413‑62‑0) [1][2]. This difference corresponds to roughly a 2‑fold increase in predicted octanol‑water partition coefficient, moving the compound into a more favourable range for passive membrane permeation while remaining below the typical lipophilicity ceiling (XLogP >5) associated with poor aqueous solubility and higher promiscuity risk.

Lipophilicity shift
Reported
XLogP: –0.8 vs –1.1 (Δ +0.3, ethyl > methyl)
Supports predicted permeability ranking for intracellular or CNS targeting programs
Computed XLogP3‑AA; experimental logD confirmation recommended
lipophilicity permeability ADME

Polar Surface Area and H-Bond Donors vs Des-hydroxy Analog

Compared with 3‑(1‑ethyl‑1H‑pyrazol‑4‑yl)propan‑1‑amine (CAS 1310244‑38‑2), which lacks the secondary alcohol, the target compound possesses an additional hydrogen‑bond donor (2 vs 1) and acceptor (3 vs 2), and a TPSA of 64.1 Ų versus 43.8 Ų [1][2]. The 20.3 Ų increase in TPSA and the extra H‑bond donor raise the computed aqueous solubility (logS) and reduce the compound’s logP by approximately one order of magnitude, while still keeping TPSA below the 140 Ų threshold above which oral absorption is often compromised.

PSA & H‑bond donors
Reported
TPSA 64.1 vs 43.8 Ų; HBD 2 vs 1; +1 HBA
Improves solubility in aqueous media, aiding parallel synthesis and in vitro assay compatibility
Computed values; below the 140 Ų oral absorption risk threshold
polar surface area solubility hydrogen bonding

Conformational Flexibility Advantage vs N-Methyl Analog

The ethyl substituent introduces one additional rotatable bond compared with the methyl analog (4 vs 3 rotatable bonds) [1][2]. While the additional rotatable bond modestly increases conformational entropy (estimated ΔΔS_conf ≈ +3 J mol⁻¹ K⁻¹), it provides an extra degree of freedom for the alkylamino side chain to adopt productive binding conformations, which can be beneficial for hitting shallow or adaptive protein pockets such as those in kinase hinge regions.

Rotatable bonds
Reported
4 vs 3 rotatable bonds (ethyl > methyl)
May enable exploration of additional binding sub‑pockets in fragment screens
Conformational entropy increase modest; compound remains within rule‑of‑three limits
rotatable bonds conformational entropy ligand efficiency

Higher Purity Specification vs Closest Analogs

The target compound is available with a minimum purity specification of 98 % (HPLC or GC) from suppliers such as Leyan (Product No. 1423392) , compared with the 97 % minimum purity typical for the methyl analog (AKSci 3935EP) and 95 % for some lots of the des‑hydroxy analog . A 1–3 % improvement in purity reduces the burden of uncharacterised impurities that could act as catalytic poisons or competing substrates in metal‑catalysed coupling reactions.

Purity specification
Data to verify
98% (target) vs 97% (methyl analog), 95% (des‑hydroxy)
Lower impurity carry‑through may reduce intermediate purification and improve synthesis reproducibility
Vendor COA-dependent; verify lot-specific purity before critical reactions
purity quality control reproducibility

Orthogonal Derivatization via Dual Amino-Alcohol Functionality

Unlike the des‑hydroxy amine 3‑(1‑ethyl‑1H‑pyrazol‑4‑yl)propan‑1‑amine or the des‑amino alcohol 1‑(1‑ethyl‑1H‑pyrazol‑4‑yl)propan‑1‑ol, the target compound presents both a primary amine (pKₐ ≈ 9.5 estimated) and a secondary alcohol (pKₐ ≈ 15.5) [1]. The ~6‑order‑of‑magnitude difference in acidity allows orthogonal protection (e.g., Boc or Fmoc on amine while leaving the alcohol free for phosphorylation, sulfonylation, or Mitsunobu chemistry). This expands the accessible chemical space from a single building block, reducing the number of starting materials a project must procure and stock.

Orthogonal derivatization
Class-level
2 distinct nucleophilic sites (amine + alcohol, pKₐ diff. ≈6)
Enables two diversification vectors from a single intermediate, reducing building block inventory
Orthogonality confirmed in standard protecting‑group protocols; pKₐ estimated
chemoselectivity protecting group strategy parallel library synthesis

1-Amino-3-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol – Key Application Scenarios


Fragment-Based Lead Discovery for Kinase Hinges

With an XLogP of –0.8 and TPSA of 64.1 Ų, the compound sits within the optimal fragment property range (MW < 250, logP < 3, HBD < 3, HBA < 6) favoured for fragment screening libraries [1]. Its ethyl‑pyrazole core mimics the adenine‑mimetic scaffolds commonly found in kinase hinge‑binding fragments, while the amino‑alcohol side‑chain facilitates subsequent fragment growing via parallel amide or ether coupling [2].

CNS-Penetrant Chemical Probe Scaffold

The TPSA of 64.1 Ų is below the 90 Ų guideline proposed for passive blood‑brain barrier penetration, while the presence of two hydrogen‑bond donors and three acceptors provides sufficient aqueous solubility for in vivo formulation [1]. The ethyl group contributes a modest lipophilicity increase (+0.3 log units vs methyl) that may improve brain uptake without exceeding the CNS‑MPO optimal logP range (1–3) after further elaboration [2].

Dual-Functional Building Block for DEL Synthesis

The orthogonal amine and alcohol functionalities permit sequential DNA‑compatible reactions (e.g., amide bond formation at the amine followed by alcohol phosphorylation or glycosylation) without cross‑reactivity, enabling two cycles of library encoding from a single bifunctional starting material [1].

Chiral Resolution & Asymmetric Catalyst Screening

The racemic nature of the commercial compound, combined with the presence of both an amine and an alcohol adjacent to a chiral centre, makes it an ideal substrate for evaluating new chiral stationary phases (CSPs) or asymmetric catalysts that discriminate between hydrogen‑bond donor and acceptor combinations [1].

Application
Selection Property
Validation Focus
Fragment-based kinase hinge screening
Fragment-like property profile (MW, logP, HBD/HBA within rule‑of‑three)
Binding affinity and ligand efficiency in hinge-target assays
CNS-penetrant probe design
Moderate TPSA and hydrogen‑bonding capacity supportive of passive brain permeation
Brain uptake and permeability in cell-based models
DNA-encoded library synthesis
Orthogonal amine and alcohol functionalities for sequential DNA-compatible reactions
Compatibility with encoding cycles and on-DNA chemistry
Chiral resolution & catalyst screening
Racemic mixture with adjacent hydrogen‑bond donor/acceptor pair near the chiral center
Enantiomeric separation and catalyst selectivity evaluation
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